molecular formula C23H30N4O B12637351 2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole CAS No. 919088-57-6

2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole

Cat. No.: B12637351
CAS No.: 919088-57-6
M. Wt: 378.5 g/mol
InChI Key: OPYQYSBBVYEYHF-UHFFFAOYSA-N
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Description

2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The process yields high efficiency and purity, making it suitable for both laboratory and industrial production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The purification steps often include crystallization and recrystallization to ensure the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives of the parent compound.

Scientific Research Applications

2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as serine/threonine-protein kinase, which plays a crucial role in cell signaling and regulation . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole apart from similar compounds is its unique structural configuration, which allows for specific interactions with molecular targets. This specificity can enhance its efficacy and reduce potential side effects, making it a promising candidate for further research and development.

Properties

CAS No.

919088-57-6

Molecular Formula

C23H30N4O

Molecular Weight

378.5 g/mol

IUPAC Name

2-[3-[5-(4-methylpiperazin-1-yl)pentoxy]phenyl]-1H-benzimidazole

InChI

InChI=1S/C23H30N4O/c1-26-13-15-27(16-14-26)12-5-2-6-17-28-20-9-7-8-19(18-20)23-24-21-10-3-4-11-22(21)25-23/h3-4,7-11,18H,2,5-6,12-17H2,1H3,(H,24,25)

InChI Key

OPYQYSBBVYEYHF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCCOC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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